METHYL 2-({(E)-3-[4-(BENZOYLOXY)-3-ETHOXYPHENYL]-2-CYANO-2-PROPENOYL}AMINO)BENZOATE
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Overview
Description
METHYL 2-({(E)-3-[4-(BENZOYLOXY)-3-ETHOXYPHENYL]-2-CYANO-2-PROPENOYL}AMINO)BENZOATE is a complex organic compound with a unique structure that includes benzoyloxy, ethoxy, and cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({(E)-3-[4-(BENZOYLOXY)-3-ETHOXYPHENYL]-2-CYANO-2-PROPENOYL}AMINO)BENZOATE typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Common synthetic routes may involve the use of esterification, amidation, and condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These methods allow for precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-({(E)-3-[4-(BENZOYLOXY)-3-ETHOXYPHENYL]-2-CYANO-2-PROPENOYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
METHYL 2-({(E)-3-[4-(BENZOYLOXY)-3-ETHOXYPHENYL]-2-CYANO-2-PROPENOYL}AMINO)BENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: It may be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of METHYL 2-({(E)-3-[4-(BENZOYLOXY)-3-ETHOXYPHENYL]-2-CYANO-2-PROPENOYL}AMINO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoyloxy and ethoxy derivatives, such as:
- 2-{(E)-[(4-{(2E)-2-[2-(BENZOYLOXY)-5-BROMOBENZYLIDENE]HYDRAZINO}-4-OXOBUTANOYL)HYDRAZONO]METHYL}-4-BROMOPHENYL BENZOATE
- Methyl 2-amino-4,5-dimethoxybenzoate
Uniqueness
METHYL 2-({(E)-3-[4-(BENZOYLOXY)-3-ETHOXYPHENYL]-2-CYANO-2-PROPENOYL}AMINO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
methyl 2-[[(E)-3-(4-benzoyloxy-3-ethoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O6/c1-3-34-24-16-18(13-14-23(24)35-26(31)19-9-5-4-6-10-19)15-20(17-28)25(30)29-22-12-8-7-11-21(22)27(32)33-2/h4-16H,3H2,1-2H3,(H,29,30)/b20-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDBIOCXHBYJCD-HMMYKYKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)OC)OC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(=O)OC)OC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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